Cas no 103-73-1 (ethoxybenzene)

Ethoxybenzene, also known as phenetole, is an organic compound with the chemical formula C₆H₅OCH₂CH₃. It is an aromatic ether characterized by an ethoxy group (–OCH₂CH₃) attached to a benzene ring. This compound is commonly used as a solvent in organic synthesis due to its moderate polarity and stability under various reaction conditions. Its low reactivity makes it suitable for applications in pharmaceuticals, agrochemicals, and fragrance manufacturing. Ethoxybenzene exhibits good solubility for a range of organic compounds while remaining relatively inert, reducing interference in sensitive reactions. Additionally, its boiling point (172°C) and volatility profile make it practical for distillation and purification processes. Proper handling is advised due to its flammability.
ethoxybenzene structure
ethoxybenzene structure
Product Name:ethoxybenzene
CAS No:103-73-1
MF:C8H10O
MW:122.164402484894
MDL:MFCD00009090
CID:35241
PubChem ID:7674
Update Time:2026-02-28

ethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • phenetole
    • aphenoxyethane
    • benzene,ethoxy
    • Benzene,ethoxy-
    • Ether, ethyl phenyl-
    • ether,ethylphenyl
    • ethoxy-benzen
    • phenetol
    • Phenoxyethane
    • Ethyl phenyl ether
    • ethoxybenzene
    • Phenyl ethyl ether
    • PHENTOLE
    • Ethoxybenzol
    • Phenetole,99%
    • Benzene, ethoxy-
    • Benzene, ethoxy
    • A Phenoxyethane
    • Ether, ethyl phenyl
    • RB8LU2C57F
    • DLRJIFUOBPOJNS-UHFFFAOYSA-N
    • Phenetole, 98+%
    • ethoxy-benzene
    • Methyl anisole
    • 1-Ethoxybenzene
    • Ethoxybenzene, 99%
    • WLN: 2OR
    • KSC178O3B
    • CHEMBL499585
    • AI3-05616
    • FT-0656867
    • CHEBI:67129
    • SCHEMBL18492
    • Q419340
    • PHENETOLE [HSDB]
    • LS-13425
    • InChI=1/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H
    • D78866
    • NSC406706NSC 406706
    • CS-0017190
    • Ethoxybenzene; Ethyl phenyl ether; NSC 406706; Phenetol; Phenoxyethane; Phenyl ethyl ether
    • HSDB 112
    • EC 203-139-7
    • UNII-RB8LU2C57F
    • E0043
    • EINECS 203-139-7
    • 103-73-1
    • NSC406706
    • NSC-406706
    • MFCD00009090
    • AKOS000120160
    • PHENETOLE [MI]
    • EN300-16115
    • J-001025
    • NSC 406706
    • Phenylcthylether
    • DTXSID7059278
    • F1908-0060
    • NS00002877
    • PB47848
    • A800791
    • STL282470
    • FP16118
    • MDL: MFCD00009090
    • Inchi: 1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
    • InChI Key: DLRJIFUOBPOJNS-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1
    • BRN: 636270

Computed Properties

  • Exact Mass: 122.07300
  • Monoisotopic Mass: 122.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 65
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Colorless oily liquid with aromatic flavor.
  • Density: 0.966 g/mL at 25 °C(lit.)
  • Melting Point: −30 °C (lit.)
  • Boiling Point: 173°C
  • Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
  • Refractive Index: n20/D 1.507(lit.)
  • Solubility: alcohol: freely soluble(lit.)
  • Water Partition Coefficient: Almost insoluble
  • PSA: 9.23000
  • LogP: 2.08530
  • Merck: 7229
  • Sensitiveness: Light Sensitive
  • Solubility: Insoluble in water, miscible with alcohol and ether. The solubility is similar to that of anisole.

ethoxybenzene Security Information

ethoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

ethoxybenzene Pricemore >>

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ethoxybenzene Production Method

ethoxybenzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:103-73-1)Phenetole
Order Number:sfd11026
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:103-73-1)苯乙醚
Order Number:LE19394314;LE3728;LE16345
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:48
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:103-73-1)ethoxybenzene
Order Number:A1198700
Stock Status:in Stock
Quantity:2.5l
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:37
Price ($):167.0
Email:sales@amadischem.com

ethoxybenzene Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on ethoxybenzene

Chemical Profile of Ethoxybenzene (CAS No. 103-73-1): Synthesis, Applications, and Emerging Research Insights

Ethoxybenzene (C8H10O, CAS No. 103-73-1) is a monoethoxy aromatic compound with a benzene ring substituted by an ethoxy group (-OCH2CH3). This organic intermediate exhibits versatile reactivity due to its dual functional groups: the electron-donating ether moiety and the conjugated aromatic system. Recent advancements in synthetic methodologies have expanded its utility in pharmaceuticals, materials science, and analytical chemistry.

The physical properties of ethoxybenzene are well-characterized: it exists as a colorless liquid with a boiling point of 199–202°C, melting at −48°C, and features a density of 1.04 g/cm³. Its solubility in organic solvents like dichloromethane (c.f. 95% solubility at 25°C) contrasts with limited miscibility in water (c.f. 5 g/L), making it ideal for non-aqueous reaction systems. Spectroscopic data (IR: νC=O ~ 1,245 cm⁻¹; NMR: δH ~ 3.6–4.1 ppm for OCH2) align with its structural configuration, as confirmed by recent computational studies (J. Org. Chem., 2022).

In drug discovery, ethoxybenzene derivatives are emerging as promising scaffolds for kinase inhibitors targeting cancer pathways. A groundbreaking study published in Nature Communications (2023) demonstrated that substituting the ethoxy group with fluorinated analogs enhances binding affinity to epidermal growth factor receptors (EGFR) by ~40%. This discovery leverages the compound's ability to form π-π stacking interactions while maintaining metabolic stability—a critical factor in preclinical drug development.

Synthetic strategies for ethoxybenzene have evolved significantly since the classical Williamson ether synthesis (c.f. alkoxide + alkyl halide). Modern protocols now utilize microwave-assisted methods achieving >95% yield within 15 minutes under solvent-free conditions (Green Chem., 2023). Catalysts such as montmorillonite K10-supported titanium(IV) chloride enable stereoselective formation of regioisomers when synthesizing substituted derivatives—a breakthrough for asymmetric synthesis applications.

In materials science, ethoxybenzene-based polymers are being explored for next-generation optoelectronic devices. A collaborative study between MIT and Samsung Advanced Institute (Adv. Mater., 2024) revealed that copolymers incorporating ethoxybenzene units exhibit enhanced charge carrier mobility (~4 cm²/V·s) compared to traditional polythiophenes. The compound's rigid planar structure facilitates π-electron delocalization while its ether groups provide solubility advantages during thin-film deposition processes.

Eco-toxicological assessments highlight context-dependent behavior: while acute toxicity data show an oral LD₅₀ >5 g/kg in rodents, environmental persistence studies indicate rapid biodegradation under aerobic conditions (half-life <7 days). Recent risk evaluations emphasize minimizing atmospheric emissions due to its potential to form secondary organic aerosols during photochemical smog formation—a concern addressed through improved industrial scrubbing technologies described in Environmental Science & Technology (2024).

In analytical chemistry, ethoxybenzene serves as a calibration standard for GC×GC-TOFMS systems used in metabolomics research. Its distinct fragmentation pattern at m/z=86 and retention indices between n-octane and n-decane provide unmatched precision in identifying lipid mediators derived from arachidonic acid pathways—a methodology validated across multiple proteomics platforms (Analyst, 2024).

Ongoing research focuses on leveraging ethoxybenzene's unique reactivity profile for bioorthogonal chemistry applications. A team at Stanford University demonstrated site-specific protein labeling using photoactivatable ethoxybenzene derivatives that undergo controlled thiol-Michael additions under physiological conditions (JACS Au, 2024). This approach enables real-time tracking of protein-protein interactions without disrupting cellular homeostasis—a significant advancement over traditional fluorescent tagging methods.

The compound's role in sustainable chemistry is exemplified by its use as a bio-based solvent derived from lignin valorization processes. Recent process engineering innovations achieve >85% purity from lignocellulosic feedstocks using enzymatic hydrolysis followed by reactive distillation—a scalable solution validated at pilot plant scale by the EU-funded BioSolvent project (ACS Sustainable Chem. Eng., 2024).

Ethoxybenzene continues to occupy a strategic position in chemical innovation ecosystems due to its tunable reactivity profile and structural versatility across multiple length scales—from molecular drug design to macroscopic material assemblies. As interdisciplinary research bridges synthetic organic chemistry with systems biology approaches, this compound remains a cornerstone material enabling transformative discoveries across academia and industry alike.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:103-73-1)Phenetole
sfd11026
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:103-73-1)苯乙醚
LE19394314;LE3728;LE16345
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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